molecular formula C16H26O2 B259690 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol

2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol

Cat. No. B259690
M. Wt: 250.38 g/mol
InChI Key: NUFOVXSBOOYABN-UHFFFAOYSA-N
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Patent
US04097464

Procedure details

A solution of 50 grams of 2,6-di tert.butyl-4-(α-hydroxyethyl)phenol in 100 milliliters of hexane was stirred vigorously with 100 milliliters of concentrated HCl for 1 hour. The hexane layer was separated and the hexane removed by distillation under aspirator vacuum. The residual 2,6-di tert.butyl-4-(α-chloroethyl)phenol was dissolved in 100 milliliters of pyridine and the solution was heated under reflux for 30 minutes. Pyridine was removed by distillation under aspirator vacuum and the residue, after washing with water, was crystallized from acetone at -78° C. There was obtained 44 grams of product with a melting point of 36°-39° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH:11](O)[CH3:12])[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].Cl>CCCCCC>[C:1]([C:5]1[CH:10]=[C:9]([CH:11]=[CH2:12])[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)O)C(C)(C)C)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hexane layer was separated
CUSTOM
Type
CUSTOM
Details
the hexane removed by distillation under aspirator vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residual 2,6-di tert.butyl-4-(α-chloroethyl)phenol was dissolved in 100 milliliters of pyridine
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Pyridine was removed by distillation under aspirator vacuum
WASH
Type
WASH
Details
the residue, after washing with water
CUSTOM
Type
CUSTOM
Details
was crystallized from acetone at -78° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C=C)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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